molecular formula C11H13BrN2O B2484817 5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine CAS No. 1801907-33-4

5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine

Cat. No.: B2484817
CAS No.: 1801907-33-4
M. Wt: 269.142
InChI Key: MXDWTOUCXOHLPS-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine is a chemical compound with the molecular formula C11H13BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Scientific Research Applications

5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to modify their properties.

    Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine typically involves the following steps:

    Bromination: The starting material, 2-methylpyridine, undergoes bromination to introduce a bromine atom at the 5-position.

    Carbonylation: The brominated intermediate is then subjected to carbonylation using carbon monoxide and a suitable catalyst to introduce the carbonyl group.

    Pyrrolidinylation: Finally, the carbonylated intermediate is reacted with pyrrolidine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine moiety can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyridine: Lacks the carbonyl and pyrrolidinyl groups, making it less versatile in chemical reactions.

    2-Methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine: Lacks the bromine atom, which can limit its reactivity in substitution reactions.

    5-Bromo-2-methyl-3-[(morpholin-1-yl)carbonyl]pyridine: Contains a morpholine group instead of pyrrolidine, which can alter its chemical and biological properties.

Uniqueness

5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine is unique due to the presence of both the bromine atom and the pyrrolidinyl carbonyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.

Properties

IUPAC Name

(5-bromo-2-methylpyridin-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-8-10(6-9(12)7-13-8)11(15)14-4-2-3-5-14/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDWTOUCXOHLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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